molecular formula C9H16ClNO2S B1518561 Decahydroquinoline-1-sulfonyl chloride CAS No. 1216155-73-5

Decahydroquinoline-1-sulfonyl chloride

Cat. No.: B1518561
CAS No.: 1216155-73-5
M. Wt: 237.75 g/mol
InChI Key: BNQYEMFKTOEOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydroquinoline-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H16ClNO2S and its molecular weight is 237.75 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Decahydroquinoline-1-sulfonyl chloride is part of the sulfonyl chloride group of compounds, which are known to exhibit discerning reactivity. This reactivity enables the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be enhanced by certain conditions, such as the presence of water . .

Biochemical Analysis

Biochemical Properties

. This reaction is significant in biochemistry as sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow sulfonamides to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

Molecular Mechanism

The exact molecular mechanism of Decahydroquinoline-1-sulfonyl chloride is not well-understood. Sulfonyl chlorides are known to react with amines to form sulfonamides . This reaction involves the nucleophilic attack of the nitrogen atom in the amine on the sulfur atom in the sulfonyl chloride, leading to the formation of a sulfonamide and the release of a chloride ion .

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQYEMFKTOEOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.